
(R)-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane est un composé chimique qui appartient à la classe des diazépines. Les diazépines sont des composés hétérocycliques à sept chaînons contenant deux atomes d'azote. La présence du groupe méthoxybenzyle et du groupe méthyle dans la structure de ce composé le rend unique et potentiellement utile dans diverses applications scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de (R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane implique généralement la réaction du chlorure de 4-méthoxybenzyle avec un précurseur de diazépine approprié dans des conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de (R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane peut impliquer des procédés par lots à grande échelle ou des procédés continus. Le choix de la méthode dépend de facteurs tels que la pureté, le rendement et la rentabilité souhaités. L'utilisation de réacteurs automatisés et de techniques de purification avancées comme la chromatographie peut améliorer l'efficacité et l'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le cycle diazépine peut être réduit pour former un dérivé de pipérazine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium en conditions anhydres.
Substitution : Réactifs comme l'hydrure de sodium ou le tert-butylate de potassium dans des solvants aprotiques.
Principaux produits
Oxydation : Formation de 4-méthoxybenzaldéhyde ou d'acide 4-méthoxybenzoïque.
Réduction : Formation de 1-(4-méthoxybenzyl)pipérazine.
Substitution : Formation de divers dérivés benzyle substitués.
Applications de la recherche scientifique
(R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe méthoxybenzyle peut interagir avec des poches hydrophobes dans les protéines, tandis que le cycle diazépine peut former des liaisons hydrogène avec les résidus d'acides aminés. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(4-Methoxybenzyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-méthoxybenzyl)pipérazine : Structure similaire mais avec un cycle pipérazine au lieu d'un cycle diazépine.
4-méthoxybenzylamine : Contient le groupe méthoxybenzyle mais ne possède pas le cycle diazépine.
1-(4-méthoxyphényl)-2-méthyl-1,2-diazépane : Structure similaire mais avec un schéma de substitution différent sur le cycle diazépine.
Unicité
(R)-1-(4-méthoxybenzyl)-5-méthyl-1,4-diazépane est unique en raison de la présence à la fois du groupe méthoxybenzyle et du groupe méthyle sur le cycle diazépine. Cette combinaison de groupes fonctionnels peut entraîner une réactivité chimique et une activité biologique distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(5R)-1-[(4-methoxyphenyl)methyl]-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C14H22N2O/c1-12-7-9-16(10-8-15-12)11-13-3-5-14(17-2)6-4-13/h3-6,12,15H,7-11H2,1-2H3/t12-/m1/s1 |
Clé InChI |
CFCMHELKVQNTLH-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@H]1CCN(CCN1)CC2=CC=C(C=C2)OC |
SMILES canonique |
CC1CCN(CCN1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


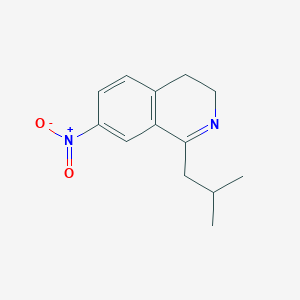
![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)
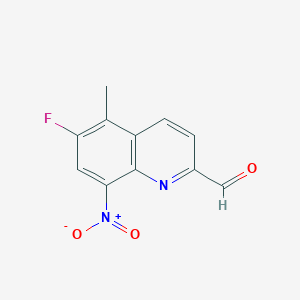



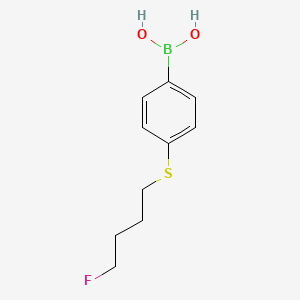
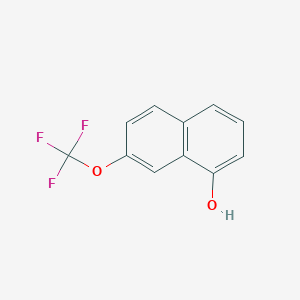
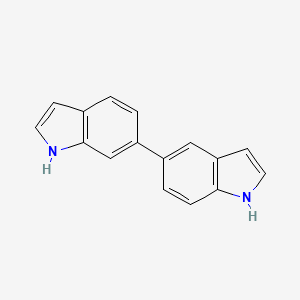
![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)
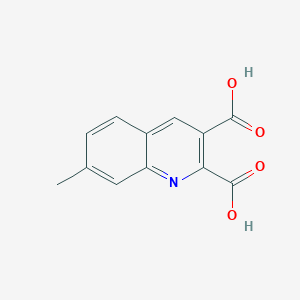

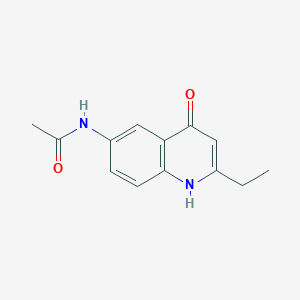
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
